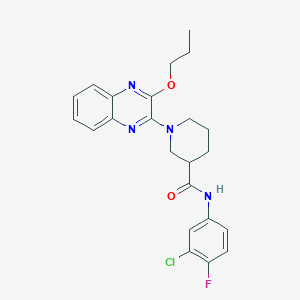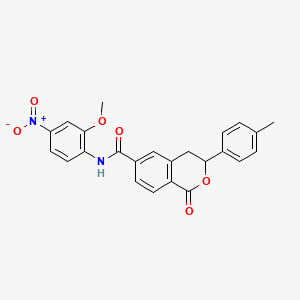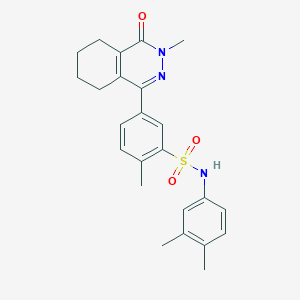![molecular formula C20H32N2O B14981409 2-ethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide](/img/structure/B14981409.png)
2-ethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes an ethyl group, a methylphenyl group, and a piperidinyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide typically involves multiple steps. One common method involves the reaction of 2-ethylbutanoyl chloride with 2-(4-methylphenyl)-2-(piperidin-1-yl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-ethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide.
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide.
2-Methylacetylfentanyl: N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide.
Uniqueness
2-ethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl group, a methylphenyl group, and a piperidinyl group makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C20H32N2O |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-ethyl-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]butanamide |
InChI |
InChI=1S/C20H32N2O/c1-4-17(5-2)20(23)21-15-19(22-13-7-6-8-14-22)18-11-9-16(3)10-12-18/h9-12,17,19H,4-8,13-15H2,1-3H3,(H,21,23) |
InChI Key |
JXPBKNOQGIPTJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC(C1=CC=C(C=C1)C)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14981341.png)
![2-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14981344.png)
![N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-YL)-1,2-oxazole-3-carboxamide](/img/structure/B14981361.png)

![2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B14981368.png)




![5-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B14981388.png)
![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzenesulfonamide](/img/structure/B14981398.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B14981402.png)

![2-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14981414.png)
